molecular formula C6H8N4 B2789117 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile CAS No. 58876-75-8

3-(3-Amino-1H-pyrazol-1-yl)propanenitrile

Cat. No. B2789117
CAS RN: 58876-75-8
M. Wt: 136.158
InChI Key: MHMTZDHAMDKMIJ-UHFFFAOYSA-N
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Description

“3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 58876-75-8 . It has a molecular weight of 136.16 and its IUPAC name is 3-(3-amino-1H-pyrazol-1-yl)propanenitrile .


Molecular Structure Analysis

The InChI code for “3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” is 1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” has a molecular weight of 136.15 . It is stored at a temperature of 4°C . The compound is in oil form .

Scientific Research Applications

Kinase Inhibitors

The compound has been used in the discovery of kinase inhibitors, specifically to illuminate the understudied PCTAIRE family . The PCTAIRE subfamily belongs to the CDK (cyclin-dependent kinase) family and represents an understudied class of kinases of the dark kinome .

Cancer Research

Dysregulation of the PCTAIRE subfamily is associated with several diseases, including breast, prostate, and cervical cancer . The compound has been used to target CDK16, a member of the PCTAIRE subfamily, by varying different residues .

Anticoronavirus and Antitumoral Activity

A series of derivatives of the compound have shown promising in vitro anticoronavirus and antitumoral activity . Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Insecticidal Activities

Some compounds derived from “3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” have shown certain insecticidal activities . One compound showed a mortality rate of 70% towards Mythimna separata Walker at the test concentration of 200 mg·L -1 .

Fungicidal Activities

Some compounds exhibited favorable fungicidal activities at 50 mg·L -1, particularly two compounds which possessed 92.3% growth inhibitory rate against Physalospora piricola .

Raw Material in Organic Synthesis

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Production of Photovoltaic and Optoelectronic Components

Some applications of pyrano [3,2- c] quinolines, which can be derived from the compound, include the production of photovoltaic, optoelectronic, fluorescent, luminescent, semiconductor, and photodiode components .

properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTZDHAMDKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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